![molecular formula C13H9F3N4O2 B2382614 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 73474-77-8](/img/structure/B2382614.png)
6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the triazolopyridazine family and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action for 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of several key enzymes and pathways. This compound has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. Additionally, this compound has been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine are diverse and complex. This compound has been found to have a positive effect on cognitive function and memory, as well as a potential anti-inflammatory effect. Additionally, this compound has been found to inhibit the growth of several types of cancer cells, indicating potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its potential anti-cancer properties, its positive effect on cognitive function and memory, and its potential anti-inflammatory effect. However, the limitations of using this compound in lab experiments include its relatively unknown toxicity profile and potential side effects.
Orientations Futures
There are several potential future directions for research related to 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. These include further studies related to its potential anti-cancer properties, its effect on cognitive function and memory, and its potential anti-inflammatory effect. Additionally, further studies related to its toxicity profile and potential side effects are needed to fully understand the safety and efficacy of this compound.
Méthodes De Synthèse
The synthesis method for 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-chloro-3-nitropyridazine with 3-methoxyphenol, followed by the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the reaction of the amino group with trifluoroacetic acid anhydride to produce the desired compound.
Applications De Recherche Scientifique
The scientific research applications for 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine are vast and varied. This compound has shown potential in studies related to cancer research, as it has been found to inhibit the growth of several types of cancer cells. Additionally, this compound has shown potential in studies related to neurological disorders, as it has been found to have a positive effect on cognitive function and memory.
Propriétés
IUPAC Name |
6-(3-methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2/c1-21-8-3-2-4-9(7-8)22-11-6-5-10-17-18-12(13(14,15)16)20(10)19-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVUYOGXVHRCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)

![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)
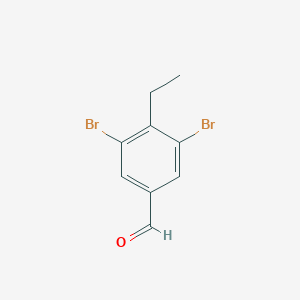
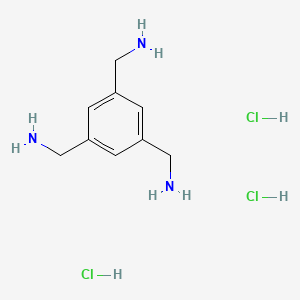
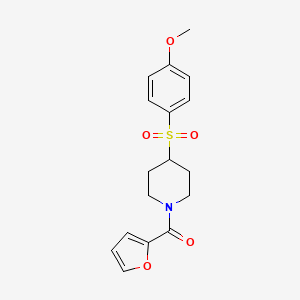
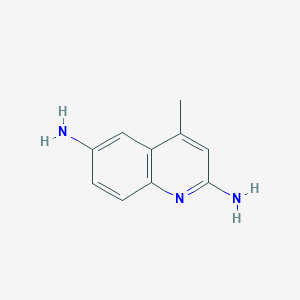
![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)
![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)


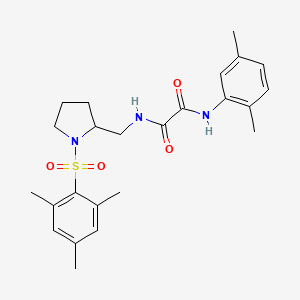
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)